1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1,5-Dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings and a cyclohexyl group. Pyrazole derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that pyrazole-bearing compounds interact with their targets to exert their effects .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have effects on various biological activities .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Preparation Methods
The synthesis of 1,5-dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . The reaction conditions typically include the use of a catalyst, such as iodine, and a solvent, such as ethanol . Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
1,5-Dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield pyrazolone derivatives, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has shown promise as an antileishmanial and antimalarial agent, with studies demonstrating its efficacy against Leishmania and Plasmodium species . In medicine, pyrazole derivatives are being explored for their anti-inflammatory, anticancer, and analgesic properties .
Comparison with Similar Compounds
1,5-Dimethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as pyrazoline, pyrazolone, and indazole derivatives . These compounds share the pyrazole scaffold but differ in their specific functional groups and structural modifications. The uniqueness of this compound lies in its dual pyrazole rings and cyclohexyl group, which contribute to its distinct pharmacological properties . Similar compounds include 1,3-dimethylpyrazole, 3,5-dimethylpyrazole, and various hydrazine-coupled pyrazole derivatives .
Properties
IUPAC Name |
1,5-dimethyl-N-(4-pyrazol-1-ylcyclohexyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11-10-14(18-19(11)2)15(21)17-12-4-6-13(7-5-12)20-9-3-8-16-20/h3,8-10,12-13H,4-7H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTFYFZUHXOXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2CCC(CC2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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